4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a substituted thiourea with a halogenated ketone, followed by cyclization. The pyrimidine ring can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.
Scientific Research Applications
4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the biosynthesis of essential bacterial lipids, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have shown promising antimicrobial and antiproliferative activities.
Uniqueness
4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyrimidine ring system makes it a versatile scaffold for the development of new therapeutic agents.
Properties
CAS No. |
917808-29-8 |
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Molecular Formula |
C15H12ClN3OS2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H12ClN3OS2/c1-20-10-5-3-9(4-6-10)12-13(22-14(16)19-12)11-7-8-17-15(18-11)21-2/h3-8H,1-2H3 |
InChI Key |
XKCPQEKVRWJFRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)Cl)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
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